Suc-phe-leu-phe-pna

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[[(2S)-1-[[(2S)-4-methyl-1-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H39N5O8/c1-22(2)19-27(37-34(45)28(20-23-9-5-3-6-10-23)36-30(40)17-18-31(41)42)33(44)38-29(21-24-11-7-4-8-12-24)32(43)35-25-13-15-26(16-14-25)39(46)47/h3-16,22,27-29H,17-21H2,1-2H3,(H,35,43)(H,36,40)(H,37,45)(H,38,44)(H,41,42)/t27-,28-,29-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDFAXGKOHVNQOY-AWCRTANDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(CC3=CC=CC=C3)NC(=O)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H39N5O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301125414 |

Source

|

| Record name | N-(3-Carboxy-1-oxopropyl)-L-phenylalanyl-L-leucyl-N-(4-nitrophenyl)-L-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301125414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

645.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75651-69-3 |

Source

|

| Record name | N-(3-Carboxy-1-oxopropyl)-L-phenylalanyl-L-leucyl-N-(4-nitrophenyl)-L-phenylalaninamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75651-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Carboxy-1-oxopropyl)-L-phenylalanyl-L-leucyl-N-(4-nitrophenyl)-L-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301125414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chromogenic Chymotrypsin Substrate: Suc-Phe-Leu-Phe-pNA

This guide provides a comprehensive technical overview of the chromogenic peptide substrate N-Succinyl-L-Phenylalanyl-L-Leucyl-L-Phenylalanine-p-nitroanilide (Suc-Phe-Leu-Phe-pNA). We will delve into its fundamental chemical properties, the mechanism of its enzymatic cleavage, a detailed protocol for its application in enzyme kinetics, and the critical considerations for data interpretation. While this specific peptide sequence is noted in research contexts, it is less common commercially than other analogous substrates. Therefore, for sections requiring field-proven data and standardized protocols, we will draw parallels with the extensively characterized and widely utilized chymotrypsin substrate, N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA), which shares the same core mechanism of action.

Core Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its structure and properties.

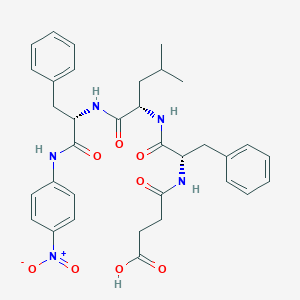

Chemical Structure of this compound

The molecule consists of a tetrapeptide sequence (Phenylalanine-Leucine-Phenylalanine) that is N-terminally blocked by a succinyl group and C-terminally conjugated to a p-nitroaniline (pNA) chromophore.

-

Succinyl Group (Suc): This N-terminal cap prevents degradation by exopeptidases and often improves solubility.

-

Peptide Backbone (Phe-Leu-Phe): This sequence is designed to be recognized by proteases with a preference for large hydrophobic residues at the P1 position (the amino acid immediately preceding the cleavage site). Chymotrypsin is the archetypal enzyme for this action.

-

p-Nitroaniline (pNA): This chromogenic leaving group is attached via an amide bond to the C-terminal phenylalanine. When the substrate is intact, the pNA group is colorless.

The IUPAC name for this structure is: 4-({(2S)-1-[((2S)-1-[((2S)-3-phenyl-1-{(4-nitrophenyl)amino}-1-oxopropan-2-yl)amino]-4-methyl-1-oxopentan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl}amino)-4-oxobutanoic acid.

Physicochemical Data Summary

While specific experimental data for this compound is sparse in commercial literature, its properties can be calculated. For comparative and practical purposes, the table also includes data for the common analog Suc-AAPF-pNA.

| Property | This compound (Calculated/Theoretical) | N-Succinyl-Ala-Ala-Pro-Phe-pNA (Documented Analog) |

| Molecular Formula | C₃₇H₄₄N₆O₈ | C₃₀H₃₆N₆O₉[1] |

| Molecular Weight | 700.78 g/mol | 624.64 g/mol [1] |

| CAS Number | Not assigned | 70967-97-4[1] |

| Appearance | White to off-white solid (Predicted) | White to off-white crystalline solid[1] |

| Solubility | Predicted to be soluble in DMSO, DMF | Soluble in DMSO, DMF; sparingly soluble in aqueous buffers[1][2] |

Insight from the Field: The choice between different peptide substrates (e.g., this compound vs. Suc-AAPF-pNA) is driven by the specific research question. While both are excellent chymotrypsin substrates, subtle differences in the peptide sequence can alter the kinetic parameters (Km and kcat), potentially revealing finer specificities of the enzyme or its mutants. The solubility in organic solvents like DMSO is a critical practical consideration; stock solutions must be prepared in these solvents before dilution into aqueous assay buffers to prevent precipitation.

Principle and Mechanism of Action

The utility of this compound lies in its function as a chromogenic substrate. The enzymatic reaction is the cornerstone of its application.

Enzymatic Cleavage

Serine proteases like chymotrypsin catalyze the hydrolysis of the amide bond between the C-terminal phenylalanine (the P1 residue) and the p-nitroaniline group.[3] This cleavage event releases free p-nitroaniline.

Spectrophotometric Detection

In its peptide-bound form, pNA is colorless. However, once liberated, free p-nitroaniline in a solution with a pH of 7.5-8.0 exhibits a distinct yellow color.[3][4] This color change is due to a strong absorbance maximum at wavelengths between 405 and 410 nm.[1][3] The rate of increase in absorbance at this wavelength is directly proportional to the rate of enzymatic activity, allowing for a continuous kinetic assay.[3]

Caption: Enzymatic cleavage of the substrate by chymotrypsin.

Validated Experimental Protocol: Chymotrypsin Activity Assay

This protocol is a self-validating system for measuring chymotrypsin activity using a chromogenic substrate like Suc-AAPF-pNA. The principles are directly applicable to this compound.

Reagent Preparation & Rationale

-

Assay Buffer (50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0):

-

Tris-HCl: Provides a stable buffering capacity at pH 8.0, which is near the optimal pH for chymotrypsin activity.[5]

-

CaCl₂: Calcium ions are known to stabilize the conformation of chymotrypsin, enhancing its catalytic activity and stability.

-

Preparation: Dissolve 6.06 g of Tris base and 2.94 g of CaCl₂ dihydrate in 900 mL of deionized water. Adjust the pH to 8.0 using 1M HCl. Bring the final volume to 1 L.

-

-

Substrate Stock Solution (20 mM in DMSO):

-

DMSO (Dimethyl sulfoxide): The substrate has poor aqueous solubility. DMSO is an effective organic solvent that dissolves the peptide, creating a concentrated stock that can be diluted into the assay buffer.[6] It is critical to use anhydrous DMSO as moisture can reduce solubility.[2]

-

Preparation: Accurately weigh ~12.5 mg of Suc-AAPF-pNA (MW 624.64) and dissolve it in 1.0 mL of high-purity DMSO. Store this stock at -20°C, protected from light and moisture.

-

-

Enzyme Solution (α-Chymotrypsin):

-

Preparation: Prepare a stock solution of chymotrypsin in 1 mM HCl. This acidic solution helps to maintain the enzyme's stability during storage. Immediately before the assay, dilute the enzyme to the desired working concentration (e.g., 0.1-1 µg/mL) in the cold Assay Buffer.

-

Causality: Performing the final dilution just before use is crucial because the enzyme is most active at the assay pH (8.0) and can undergo autolysis (self-digestion) if left in the assay buffer for extended periods.

-

Step-by-Step Assay Procedure (96-well Plate Format)

-

Plate Setup: Design the plate map, including wells for blanks (no enzyme), controls (no inhibitor), and test samples (with inhibitor, if applicable).

-

Reagent Addition:

-

Add 170 µL of Assay Buffer to each well.

-

Add 10 µL of the appropriate sample (e.g., buffer for control, inhibitor solution for test wells). For the blank well, add 20 µL of Assay Buffer instead of enzyme and substrate.

-

-

Pre-incubation: Add 10 µL of the diluted enzyme solution to all wells except the blank. Mix gently and incubate the plate for 5-10 minutes at the desired temperature (e.g., 25°C or 37°C) to allow the enzyme and any inhibitors to equilibrate.

-

Reaction Initiation: Add 10 µL of the 20 mM Substrate Stock Solution to all wells to start the reaction. This initiates the cleavage and color development. The final volume will be 200 µL, and the final substrate concentration will be 1 mM.

-

Kinetic Measurement: Immediately place the plate into a microplate reader pre-warmed to the assay temperature. Measure the absorbance at 405 nm every 30-60 seconds for 15-30 minutes.[3]

Data Analysis and Interpretation

Calculating Reaction Velocity

The primary output from the assay is a plot of absorbance versus time.

-

Identify the linear portion of the curve for each reaction. The initial phase is typically linear before substrate depletion or product inhibition occurs.

-

Calculate the slope of this linear portion. The slope represents the rate of change in absorbance per minute (ΔA₄₀₅/min).

-

Subtract the rate of the blank (non-enzymatic substrate hydrolysis) from all other rates to get the corrected enzymatic rate.

Calculating Enzyme Activity

Enzyme activity can be quantified using the Beer-Lambert law (A = εcl), rearranged to calculate the concentration of the product formed.

Activity (µmol/min/mL) = (ΔA₄₀₅/min) / (ε × l)

-

ΔA₄₀₅/min: The corrected rate of absorbance change.

-

ε (Molar Extinction Coefficient): The molar extinction coefficient for p-nitroaniline at 410 nm and pH 7.5 is 8,800 M⁻¹cm⁻¹.[4]

-

l (Path Length): The path length of the light through the sample in the microplate well. This is typically calculated by measuring 200 µL of buffer in the well or can be standardized (often around 0.5-0.6 cm for a standard 96-well plate).

Trustworthiness through Validation: A robust assay includes a positive control with a known concentration of active chymotrypsin to validate reagent performance and calculations. Furthermore, running a substrate concentration curve (e.g., 0.1 mM to 2 mM) allows for the determination of the Michaelis-Menten constant (Km), providing a deeper characterization of the enzyme-substrate interaction and ensuring the assay is performed under saturating substrate conditions (typically [S] > 5x Km).

References

- BenchChem. (n.d.). Application of Suc-Ala-Leu-Pro-Phe-pNA in Inhibitor Screening.

- Sigma-Aldrich. (n.d.). N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide (S7388) - Product Information Sheet.

-

PubChem. (n.d.). Suc-Ala-Leu-Pro-Phe-PNA | C33H42N6O9. National Center for Biotechnology Information. Retrieved from [Link]

- ApexBio. (n.d.). Suc-Ala-Leu-Pro-Phe-pNA peptide.

- Abcam. (n.d.). N-Succinyl-Gly-Gly-Phe-p-nitroanilide, Chymotrypsin activity assay substrate.

- MilliporeSigma. (n.d.). N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide 70967-97-4.

- Aapptec Peptides. (n.d.). Suc-L-E-P-F-pNA.

- ResearchGate. (n.d.). (A) Chymotrypsin cleavage of the substrate... [Scientific Diagram].

- BenchChem. (n.d.). Application Notes and Protocols for Calculating Enzyme Activity with Suc-Ala-Ala-Pro-Leu-pNA.

- Sigma-Aldrich. (n.d.). Procedure for Enzymatic Assay of α-Chymotrypsin (EC 3.4.21.1).

- Assay Genie. (n.d.). Chymotrypsin Activity Assay Kit (Fluorometric).

- Chem-Impex. (n.d.). Suc-Phe-Leu-Phe-4MβNA.

- Martin, C. J., et al. (n.d.). A Rapid and Sensitive Spectrophotometric Method for the Assay of Chymotrypsin. Journal of Biological Chemistry.

- Chem-Impex. (n.d.). Suc-Phe-Leu-Phe-4MβNA.

-

PubChem. (n.d.). Suc-Phe-Ala-Ala-Phe-pNA | C34H38N6O9. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Guide: Suc-Phe-Leu-Phe-pNA (CAS 75651-69-3)

The following technical guide is structured to provide an in-depth, field-validated framework for the utilization of Suc-Phe-Leu-Phe-pNA (CAS 75651-69-3). This document moves beyond basic product sheets to offer a mechanistic and operational manual for researchers characterizing protease specificity, particularly in complex bacterial or plant-derived systems.

Mechanistic Profiling & Kinetic Assay Protocols

Executive Summary

This compound (Succinyl-L-phenylalanyl-L-leucyl-L-phenylalanine-p-nitroanilide) is a specialized chromogenic tripeptide substrate used to probe the hydrophobic specificity pockets of serine and cysteine proteases. Unlike the standard chymotrypsin substrate (Suc-Ala-Ala-Pro-Phe-pNA), the Phe-Leu-Phe sequence presents a bulky, hydrophobic motif at the P1, P2, and P3 positions.

This substrate is critical for:

-

Microbial Pathogenesis Research : Profiling Serine Protease Autotransporters of Enterobacteriaceae (SPATEs), such as EatA (E. coli) and StmPr1 (Stenotrophomonas maltophilia).

-

Plant Protease Characterization : Assessing the activity of cysteine proteases like Bromelain (Stem/Fruit).[1]

-

Inhibitor Screening : High-throughput screening (HTS) of protease inhibitors where hydrophobic interactions are the primary binding mode.

Chemical Identity & Physicochemical Properties[2]

| Parameter | Specification |

| Chemical Name | N-Succinyl-Phe-Leu-Phe-p-nitroanilide |

| CAS Number | 75651-69-3 |

| Molecular Formula | |

| Molecular Weight | 645.71 g/mol |

| Purity Grade | |

| Solubility | Soluble in organic solvents (DMSO, DMF) up to 20 mM. Sparingly soluble in pure water. |

| Appearance | White to off-white lyophilized powder |

| Stability | Stable at -20°C (desiccated). Stock solutions in DMSO are stable for 1 month at -20°C. |

Expert Insight: The hydrophobicity of the Phe-Leu-Phe sequence makes this substrate prone to precipitation in aqueous buffers if the organic co-solvent concentration is too low. A final DMSO concentration of 5-10% in the assay buffer is often required to maintain solubility without denaturing the enzyme.

Mechanistic Profile

The utility of this compound relies on the specific recognition of the tripeptide sequence by the protease's active site cleft (subsites S1, S2, S3).

-

Recognition : The enzyme's S1 pocket binds the C-terminal Phenylalanine (P1). The S2 and S3 pockets accommodate Leucine and Phenylalanine, respectively.

-

Catalysis : The catalytic triad (e.g., Ser-His-Asp in serine proteases or Cys-His in cysteine proteases) attacks the amide bond between the P1 Phenylalanine and the p-nitroaniline (pNA) group.

-

Signal Generation : Hydrolysis releases free p-nitroaniline (pNA) . While the substrate is colorless, free pNA absorbs strongly at 405–410 nm (Yellow), allowing real-time kinetic monitoring.

Mechanistic Pathway Diagram[2]

Figure 1: Enzymatic hydrolysis mechanism of this compound. The reaction is driven by the specific fit of the hydrophobic tripeptide into the enzyme's active site.

Target Enzyme Specificity

Unlike general substrates, this compound is diagnostic for proteases with large hydrophobic S1-S3 subsites .

| Enzyme Class | Specific Targets | Interaction Notes |

| SPATEs (Bacterial) | EatA (E. coli), StmPr1 (S. maltophilia) | EatA shows high |

| Cysteine Proteases | Bromelain (Stem/Fruit) | Hydrolyzes Phe-Leu-Phe motifs efficiently. Requires reducing agents (DTT/Cysteine) in the buffer for activity. |

| Serine Proteases | Chymotrypsin , Cathepsin G | Acts as a substrate due to the P1-Phe, but typically has a higher |

Experimental Protocols

A. Reagent Preparation

Critical Step: Do not dissolve directly in buffer.

-

Stock Solution (20 mM) : Dissolve 12.9 mg of this compound in 1.0 mL of anhydrous DMSO (dimethyl sulfoxide). Vortex until completely clear.

-

Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles.

-

-

Assay Buffer (Enzyme Dependent) :

-

For Serine Proteases (EatA, Chymotrypsin): 50 mM Tris-HCl, 10 mM

, 150 mM NaCl, pH 7.5 – 8.0. -

For Cysteine Proteases (Bromelain): 100 mM Sodium Phosphate, 5 mM EDTA, 5 mM L-Cysteine (or DTT), pH 6.0 – 7.0. Prepare fresh reducing agent.

-

B. Kinetic Assay Workflow

This protocol is designed for a 96-well microplate format.

-

Blank Preparation : Add 10 µL of Substrate Stock + 190 µL Assay Buffer (No Enzyme).

-

Sample Preparation : Add 10-50 µL of Enzyme Solution to wells.

-

Volume Adjustment : Add Assay Buffer to bring volume to 180 µL (minus substrate volume).

-

Incubation : Pre-incubate plate at 37°C for 10 minutes to equilibrate temperature and activate cysteine proteases (if applicable).

-

Reaction Initiation : Add 20 µL of Substrate Working Solution (diluted stock) to start reaction.

-

Final Substrate Concentration: Typically 0.2 – 1.0 mM.

-

-

Measurement : Monitor Absorbance at 405 nm immediately in kinetic mode (read every 30-60 seconds for 20 minutes).

Assay Workflow Diagram

Figure 2: Step-by-step kinetic assay workflow for this compound.

Data Analysis & Calculation

To quantify enzyme activity, use the extinction coefficient of p-nitroaniline.

Formula:

- : Slope of the linear portion of the kinetic curve.

- : Total reaction volume (mL).

-

: Molar extinction coefficient of pNA.

-

At pH 7-8: 9,800

(or 9.8 -

Note:

varies slightly with pH and temperature; calibration with a pNA standard curve is recommended for absolute precision.

-

- : Pathlength (0.6 cm for 200 µL in standard 96-well plate).

- : Volume of enzyme added (mL).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Precipitation | Substrate hydrophobicity (Phe-Leu-Phe) is high. | Increase DMSO concentration to 5-10%. Ensure dropwise addition of substrate to buffer while vortexing. |

| High Background | Spontaneous hydrolysis or oxidized pNA. | Check pH (avoid pH > 9.0). Use fresh substrate stock. Store stock in dark. |

| No Activity (Cysteine Proteases) | Oxidation of active site Cys. | Ensure freshly prepared DTT or L-Cysteine is in the buffer. Add EDTA to chelate inhibiting metals. |

| Non-Linear Kinetics | Substrate depletion or Enzyme instability. | Reduce enzyme concentration. Measure only the initial velocity (first 2-5 mins). |

References

-

Patel, G., et al. (2009). Identification and Molecular Characterization of EatA, an Autotransporter Protein of Enterotoxigenic Escherichia coli. Infection and Immunity.

-

Windhorst, S., et al. (2002). The Major Extracellular Protease of the Nosocomial Pathogen Stenotrophomonas maltophilia. Journal of Biological Chemistry/ResearchGate.

-

Harrach, T., et al. (1995).[3] Isolation and partial characterization of basic proteinases from stem bromelain. Journal of Protein Chemistry. (Cited in context of bromelain substrate specificity).

-

BenchChem. (2025). Application Notes and Protocols for Chromogenic Substrates.

-

Sigma-Aldrich. (2025). Enzymatic Assay of Proteases using pNA Substrates.

Sources

Technical Guide: Mechanism of Suc-Phe-Leu-Phe-pNA Hydrolysis by Serine Proteases

Executive Summary

This technical guide details the mechanistic and kinetic principles governing the hydrolysis of N-Succinyl-L-Phenylalanyl-L-Leucyl-L-Phenylalanine-p-nitroanilide (Suc-Phe-Leu-Phe-pNA) by serine proteases. Unlike the ubiquitous Suc-Ala-Ala-Pro-Phe-pNA substrate, which probes the S1 pocket with a proline-restricted backbone, this compound presents a continuous hydrophobic motif (Phe-Leu-Phe) targeting enzymes with extended hydrophobic subsites (S1–S3), such as Chymotrypsin , Subtilisin , and Cathepsin G .

This document serves as a protocol-grade reference for researchers designing kinetic assays, inhibitor screening campaigns, or specificity profiling studies. It synthesizes structural biology, reaction kinetics, and practical assay methodology.

Molecular Architecture & Substrate Logic

The utility of this compound lies in its specific design, which maps directly to the active site architecture of chymotrypsin-like serine proteases.

Substrate Components

| Component | Structure/Function | Mechanistic Role |

| N-Succinyl (Suc) | N-terminal Cap : Increases solubility and mimics the peptide backbone extension, preventing ionization of the N-terminus which could interfere with binding. | |

| P3: Phenylalanine (Phe) | Aromatic, Hydrophobic | S3 Targeting : Probes the S3 subsite. In chymotrypsin, this pocket can accommodate aromatic rings, enhancing binding affinity ( |

| P2: Leucine (Leu) | Aliphatic, Hydrophobic | S2 Targeting : Fits into the S2 hydrophobic cleft. Unlike Proline (common in other substrates), Leucine allows for a more flexible backbone conformation. |

| P1: Phenylalanine (Phe) | Aromatic, Hydrophobic | Primary Specificity : The "anchor" residue. It inserts into the deep, hydrophobic S1 pocket (specificity pocket) of the enzyme, positioning the scissile bond. |

| p-Nitroanilide (pNA) | Chromophore | Reporter Group : Attached via an amide bond to the C-terminus of P1-Phe.[1][2] Upon cleavage, it releases p-nitroaniline , which undergoes a bathochromic shift (yellow color).[1] |

Active Site Mapping

The enzyme-substrate interaction relies on the "lock and key" fit of the P1-P3 residues into the S1-S3 pockets:

-

S1 Pocket: Deep and hydrophobic (lined by residues like Ser189, Gly216, Gly226 in Chymotrypsin). It is the primary determinant for Phe recognition.

-

Scissile Bond: The amide bond between the Carbonyl carbon of P1-Phe and the Amine nitrogen of pNA.

Mechanistic Pathway (The Core)

The hydrolysis follows the classical Ping-Pong Bi-Bi mechanism (or double-displacement) characteristic of serine proteases. The catalytic triad (Asp-His-Ser) drives the reaction.

Reaction Stages

-

Michaelis Complex Formation (

): The substrate binds to the active site. The oxyanion hole (backbone amides of Gly193 and Ser195) polarizes the carbonyl oxygen of the scissile bond. -

Acylation (Release of pNA):

-

Nucleophilic Attack: The hydroxyl oxygen of Ser195 (activated by His57 acting as a general base) attacks the carbonyl carbon of the P1-Phe.

-

Tetrahedral Intermediate 1: A transient, unstable intermediate forms. The negative charge on the oxygen is stabilized by the oxyanion hole.

-

Collapse: The intermediate collapses, breaking the C-N bond. His57 donates a proton to the leaving group (pNA).

-

Result: Free p-nitroaniline (yellow) is released, and the enzyme remains covalently attached to the substrate (Acyl-Enzyme Intermediate).

-

-

Deacylation (Regeneration of Enzyme):

-

Water Attack: A water molecule enters the active site and is activated by His57 (general base).

-

Tetrahedral Intermediate 2: The activated hydroxide attacks the ester carbonyl of the acyl-enzyme.

-

Collapse: The intermediate collapses, breaking the ester bond between Ser195 and the peptide.

-

Result: The peptide product (Suc-Phe-Leu-Phe-COOH) is released, and the catalytic triad is restored.

-

Visualization: The Catalytic Cycle

Figure 1: Catalytic cycle of serine proteases hydrolyzing this compound. The release of pNA during the acylation phase provides the kinetic readout.

Kinetic Analysis & Assay Design

To determine kinetic constants (

Experimental Protocol

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 7.8 (at 25°C). Note: Calcium stabilizes the active structure of many serine proteases.

-

Substrate Stock: 10–20 mM this compound dissolved in dry DMSO. Store at -20°C.

-

Enzyme: Chymotrypsin (or target protease) solubilized in 1 mM HCl (to prevent autolysis) then diluted in assay buffer immediately before use.

Workflow:

-

Blanking: Prepare a blank containing buffer and substrate (no enzyme) to account for spontaneous hydrolysis.

-

Pre-incubation: Incubate Enzyme + Buffer (and Inhibitor if applicable) at 25°C for 5-10 minutes.

-

Initiation: Add Substrate to start the reaction. Final DMSO concentration should be < 5%.

-

Detection: Monitor Absorbance at 410 nm (

) continuously for 5–10 minutes.

Data Analysis

Calculate the initial velocity (

Where:

- (Extinction coefficient of pNA)

Fit the data to the Michaelis-Menten equation to derive constants:

Typical Kinetic Values (Reference Range):

-

: 0.1 – 1.0 mM (Dependent on specific enzyme variant). Note: this compound often exhibits a higher

-

: 10 – 100

Visualization: Assay Workflow

Figure 2: Step-by-step workflow for the continuous spectrophotometric assay.

Troubleshooting & Optimization

Solubility & "Crash Out"

Problem: The substrate precipitates upon addition to aqueous buffer. Mechanistic Cause: The Phe-Leu-Phe sequence is highly hydrophobic. Solution:

-

Keep final DMSO concentration between 2% and 5%.

-

Add a non-ionic detergent (e.g., 0.005% Tween-20 or Triton X-100) to the assay buffer to maintain solubility without denaturing the enzyme.

Spontaneous Hydrolysis

Problem: High background absorbance in "No Enzyme" controls. Mechanistic Cause: Alkaline pH (> 8.5) can catalyze the breakdown of the amide bond or the pNA group itself. Solution:

-

Strictly maintain pH between 7.4 and 8.0.

-

Use fresh substrate stocks; avoid repeated freeze-thaw cycles which can induce degradation.

Inner Filter Effect

Problem: Non-linear rates at high substrate concentrations (> 2 mM). Mechanistic Cause: The substrate itself or the high concentration of released product absorbs light, distorting the linear relationship between concentration and absorbance. Solution:

-

Verify the linearity of the standard curve for pNA at the concentrations used.

-

Use a pathlength correction if using a plate reader (or reduce volume).

References

-

Hedstrom, L. (2002). Serine Protease Mechanism and Specificity. Chemical Reviews, 102(12), 4501–4524. Link

-

Schechter, I., & Berger, A. (1967). On the size of the active site in proteases. I. Papain.[3] Biochemical and Biophysical Research Communications, 27(2), 157–162. Link

-

DelMar, E. G., et al. (1979). A sensitive new substrate for chymotrypsin. Analytical Biochemistry, 99(2), 316-320. Link

-

BenchChem. (2025). Application of Suc-Ala-Leu-Pro-Phe-pNA in Inhibitor Screening.[2] BenchChem Application Notes. Link

- Bonneau, P. R., et al. (1991). The role of the P2 residue of the substrate in the specificity of the NS3 protease of hepatitis C virus. Journal of Biological Chemistry. (Contextual reference for hydrophobic P2 specificity).

Sources

Technical Guide: Substrate Specificity and Kinetic Profiling of Suc-Phe-Leu-Phe-pNA

Part 1: Executive Summary

Suc-Phe-Leu-Phe-pNA (N-Succinyl-L-Phenylalanyl-L-Leucyl-L-Phenylalanine-p-nitroanilide) is a specialized chromogenic substrate designed for the kinetic characterization of serine proteases with chymotrypsin-like specificity. While the industry standard Suc-Ala-Ala-Pro-Phe-pNA (Suc-AAPF-pNA) is widely used for general chymotrypsin activity, this compound offers a unique hydrophobic profile (Phe-Leu-Phe) that probes the S2 and S3 subsites of the enzyme's active pocket more aggressively.

This guide details the mechanistic basis of this substrate's specificity, its application in distinguishing human neutrophil Cathepsin G from related proteases, and provides a validated protocol for kinetic assays.

Part 2: Molecular Mechanism & Specificity

Structural Logic

The specificity of this compound is governed by the interaction between its peptide sequence (P3-P2-P1) and the enzyme's specificity pockets (S3-S2-S1).

-

P1 Residue (Phenylalanine): The primary determinant. It fits into the deep, hydrophobic S1 pocket of chymotrypsin-like enzymes, positioning the scissile amide bond for nucleophilic attack by the catalytic Serine-195.

-

P2 Residue (Leucine): A large, hydrophobic residue. Unlike Proline (found in Suc-AAPF-pNA), which restricts conformation, Leucine allows for different van der Waals interactions in the S2 subsite, making this substrate sensitive to enzymes with hydrophobic S2 preferences (e.g., Cathepsin G).

-

P3 Residue (Phenylalanine): Provides additional hydrophobic anchoring in the S3 subsite, stabilizing the Michaelis complex (

). -

N-Succinyl Group: Blocks the N-terminus to prevent degradation by aminopeptidases and enhances solubility in assay buffers.

-

p-Nitroanilide (pNA): The reporter group. Upon cleavage, it is released as p-nitroaniline, which absorbs strongly at 405 nm (

).

Mechanism of Action

The reaction follows the classical serine protease mechanism:

-

Binding: Formation of the non-covalent Michaelis complex (

). -

Acylation: The catalytic Serine attacks the carbonyl carbon of the P1-pNA bond, releasing pNA (yellow color) and forming the acyl-enzyme intermediate.

-

Deacylation: Water hydrolyzes the acyl-enzyme, regenerating the free enzyme.

Figure 1: Catalytic cycle of this compound hydrolysis by serine proteases.

Part 3: Enzyme Compatibility & Profiling

This compound is not a "universal" chymotrypsin substrate; it is a discriminator . Its bulky, hydrophobic P2/P3 residues make it ideal for specific proteases.

| Enzyme Target | Interaction Profile | Key Reference |

| Cathepsin G (Human) | High Activity. The hydrophobic S2 pocket of Cathepsin G accommodates the P2 Leucine efficiently. Used to distinguish Cathepsin G from Elastase (which prefers Val/Ala at P1). | [1] |

| Chymotrypsin (Bovine/Human) | Moderate to High Activity. The classic S1 specificity for Phe drives cleavage, though the P2 Leu may alter | [2] |

| Bacterial SPATEs (e.g., E. coli EatA) | Variable/Diagnostic. Used to characterize Serine Protease Autotransporters of Enterobacteriaceae (SPATEs).[1][2][3][4] EatA shows activity against Suc-FLF-pNA, confirming its chymotrypsin-like nature. | [3] |

| Chymase (Mast Cell) | Active. Similar specificity to Cathepsin G; cleaves Phe-Leu-Phe sequences efficiently. | [1] |

Comparison: Suc-FLF-pNA vs. Suc-AAPF-pNA

-

Suc-AAPF-pNA: The P2 Proline restricts the peptide backbone, often resulting in higher

for classical chymotrypsin. -

Suc-FLF-pNA: The P2 Leucine is more flexible and hydrophobic. If an enzyme shows high activity on AAPF but low on FLF (or vice versa), this ratio helps identify the specific protease isoform or subsite architecture.

Part 4: Validated Experimental Protocol

Objective: Determine the initial velocity (

Reagents Preparation

-

Assay Buffer: 100 mM HEPES or Tris-HCl, pH 7.5, 500 mM NaCl.

-

Note: High ionic strength (NaCl) is often required for Cathepsin G stability.

-

-

Substrate Stock (20 mM): Dissolve this compound in 100% dry DMSO.

-

Solubility Warning: This peptide is highly hydrophobic. Vortex vigorously. If turbidity persists, sonicate briefly. Store at -20°C.

-

-

Enzyme Solution: Dilute enzyme to ~0.1–1.0 units/mL in Assay Buffer immediately before use. Keep on ice.

Assay Workflow (96-Well Plate)

-

Blank Setup: Add 10 µL DMSO + 190 µL Buffer to "Blank" wells.

-

Substrate Dilution: Prepare a working substrate solution (e.g., 2 mM in buffer) to keep DMSO < 5% in final reaction.

-

Reaction Setup:

-

Pipette 160 µL Assay Buffer into test wells.

-

Add 20 µL Enzyme Solution.

-

Incubate at 37°C for 5 minutes (Temperature equilibration).

-

-

Initiation: Add 20 µL Substrate Stock (Final Conc: 0.1 mM - 1.0 mM). Mix immediately.

-

Measurement: Monitor Absorbance at 405 nm every 30 seconds for 10–20 minutes.

Figure 2: Step-by-step kinetic assay workflow.

Data Analysis

Calculate enzyme activity using the Beer-Lambert Law:

-

: Extinction coefficient of pNA (

- : Pathlength (0.6 cm for 200 µL in standard 96-well plate).

Part 5: Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Precipitation | Substrate hydrophobicity (Phe-Leu-Phe) is high. | Limit final substrate concentration to < 500 µM. Increase DMSO to 5-10% (verify enzyme tolerance). Add 0.01% Triton X-100. |

| High Background | Spontaneous hydrolysis (Autolysis). | Check buffer pH (keep < 8.0). Store stock at -20°C anhydrously. |

| Non-Linear Rates | Substrate depletion or Enzyme instability. | Use less enzyme. Ensure linear range ( |

References

-

Biocompare. (2025). Cathepsin G Substrate (Suc-AAPF-pNA) and specificity profiles. Retrieved from

-

Sigma-Aldrich. (2025). Chymotrypsin: Specificity and Kinetics.[5] Retrieved from

-

Patel, J. et al. (2004). Identification and Molecular Characterization of EatA, an Autotransporter Protein of Enterotoxigenic Escherichia coli.[3] (Demonstrates Suc-FLF-pNA cleavage by bacterial SPATEs). Infection and Immunity. Retrieved from

-

BenchChem. (2025). Spectrophotometric Measurement of p-Nitroaniline (pNA) Release Protocol. Retrieved from

Sources

- 1. Serine Protease Autotransporters of the Enterobacteriaceae (SPATEs): Out and About and Chopping It Up - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification and Molecular Characterization of EatA, an Autotransporter Protein of Enterotoxigenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Investigations of the chymotrypsin-catalyzed hydrolysis of specific substrates. V. Determination of pre-steady state kinetic parameters for specific substrate esters by stopped flow techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Comparative Analysis of Suc-Phe-Leu-Phe-pNA vs. Suc-AAPF-pNA Substrates

Part 1: Executive Summary

In the characterization of serine proteases, the choice of chromogenic substrate dictates the resolution of your kinetic data. While both Suc-Phe-Leu-Phe-pNA (Suc-FLF-pNA) and Suc-Ala-Ala-Pro-Phe-pNA (Suc-AAPF-pNA) target chymotrypsin-like activity, they probe fundamentally different architectural features of the enzyme's active site.

-

Suc-AAPF-pNA is the conformational specialist . The P2 Proline residue imposes a rigid structural constraint, making it the "gold standard" for enzymes with restricted, cleft-like active sites such as Chymotrypsin and Cathepsin G .

-

Suc-FLF-pNA is the hydrophobic probe . Lacking the P2 constraint, it relies on bulk hydrophobicity (Phe-Leu-Phe) to drive binding. It is critical for mapping the plasticity of S2/S3 pockets in bacterial SPATEs (e.g., EatA, StmPr1), Granzymes , and broad-spectrum proteases like Bromelain .

This guide details the structural mechanisms, specific applications, and validated protocols for utilizing these substrates to distinguish protease isoforms and map active site specificity.

Part 2: Structural & Mechanistic Analysis

The Chemistry of pNA Release

Both substrates utilize the para-nitroanilide (pNA) reporter system. Proteolytic cleavage at the C-terminal amide bond releases free p-nitroaniline, resulting in a colorimetric shift measurable at 405–410 nm .

Reaction Mechanism:

Substrate Architecture: The P2/P3 Distinction

The core difference lies in the P2 and P3 positions (Schechter & Berger nomenclature), which dictate how the substrate nests within the enzyme's S2 and S3 subsites.

| Feature | Suc-AAPF-pNA (Suc-Ala-Ala-Pro-Phe-pNA) | Suc-FLF-pNA (this compound) |

| Sequence | Succinyl-Ala-Ala-Pro -Phe-pNA | Succinyl-Phe -Leu -Phe-pNA |

| P2 Residue | Proline (Pro) : Cyclic, rigid. | Leucine (Leu) : Aliphatic, flexible. |

| P3 Residue | Alanine (Ala) : Small, non-polar. | Phenylalanine (Phe) : Bulky, aromatic. |

| Physicochemical Profile | Conformationally Constrained . The Proline induces a | Hydrophobic Bulk . Relies on hydrophobic interactions in the S2/S3 pockets to stabilize the enzyme-substrate complex. |

| Solubility | Moderate (DMSO/Aqueous buffers). | Low . Highly hydrophobic; requires strict organic solvent solubilization (DMSO/DMF). |

Visualizing the Binding Interaction

The following diagram illustrates how the P2 Proline of AAPF locks into a restricted S2 pocket, whereas FLF requires a large, open hydrophobic pocket.

Figure 1: Comparative binding modes. AAPF exploits conformational pre-organization (Proline), while FLF exploits hydrophobic surface area.

Part 3: Enzymatic Specificity & Applications

Suc-AAPF-pNA: The Gold Standard

This substrate is the primary choice for mammalian chymotrypsin-like serine proteases.

-

Target Enzymes:

-Chymotrypsin, Cathepsin G (Neutrophils), Chymase (Mast cells). -

Mechanism: The P2 Proline is critical. Cathepsin G, for instance, has a narrow S2 pocket that favors the rigid geometry of Proline over larger residues.

-

Application: Diagnosing inflammation (neutrophil activity), screening anti-inflammatory drugs (Cathepsin G inhibitors).

Suc-FLF-pNA: The Hydrophobic Probe

This substrate is used when the enzyme's specificity profile deviates from the classic Chymotrypsin model, particularly in bacterial or specialized mammalian proteases.

-

Target Enzymes:

-

SPATEs (Serine Protease Autotransporters of Enterobacteriaceae): Virulence factors like EatA (ETEC) and StmPr1 (Stenotrophomonas maltophilia). These often show distinct

ratios for FLF vs. AAPF, aiding in their classification. -

Granzyme H: A cytotoxic T-lymphocyte protease that prefers bulky hydrophobic residues (Phe) at P2/P3.

-

Bromelain: A cysteine protease that tolerates the bulky FLF sequence better than the rigid AAPF in certain conditions.

-

-

Application: Mapping the S2/S3 subsite hydrophobicity. If an enzyme cleaves FLF efficiently but not AAPF, it indicates an open, hydrophobic S2 pocket rather than a restricted cleft.

Part 4: Validated Experimental Protocol

Objective: Determine the specificity constant (

Materials

-

Substrates: Suc-AAPF-pNA and Suc-FLF-pNA (Store stock at -20°C).

-

Solvent: High-grade DMSO (Anhydrous).

-

Buffer: 100 mM HEPES, pH 7.5, 10 mM CaCl

, 0.05% Brij-35 (prevents aggregation). -

Enzyme: Purified Protease (e.g., Chymotrypsin or Cathepsin G).

Step-by-Step Workflow

1. Stock Preparation (Critical Step)

-

Suc-AAPF-pNA: Dissolve to 20 mM in DMSO. It is moderately soluble.

-

Suc-FLF-pNA: Dissolve to 10-20 mM in DMSO. Note: This substrate is prone to precipitation in aqueous buffers. Tip: Sonicate briefly if turbidity is observed.

2. Assay Setup (96-well plate)

Create a substrate dilution series (0, 50, 100, 200, 400, 800

3. Reaction Initiation

-

Add 90

L of Substrate/Buffer mix to wells. -

Incubate at 37°C for 5 minutes to equilibrate.

-

Add 10

L of Enzyme solution to initiate.

4. Data Acquisition

-

Monitor Absorbance (

) continuously for 10–20 minutes. -

Linear Range: Ensure the slope (

) is calculated from the initial linear phase (

Kinetic Analysis Workflow

Figure 2: Kinetic assay workflow emphasizing solubility checks for the hydrophobic Suc-FLF-pNA.

Part 5: Data Interpretation[1]

| Observation | Interpretation | Likely Enzyme Architecture |

| High Activity on AAPF, Low on FLF | Enzyme requires a rigid P2 conformation (Proline). | Classic Chymotrypsin-like (S2 cleft restricted). |

| High Activity on FLF, Low on AAPF | Enzyme prefers bulky hydrophobic contacts; S2 pocket is open/large. | Granzyme H, specific SPATEs, or Cysteine Proteases. |

| Activity on Both | Broad specificity; S2 pocket is flexible (Induced Fit). | Subtilisin-like or broad-spectrum variants. |

References

-

Cayman Chemical. (n.d.). Suc-AAPF-pNA Product Information. Retrieved from

- Nakajima, K., & Powers, J. C. (1979). Mapping the extended substrate binding site of cathepsin G and human leukocyte elastase. The Journal of Biological Chemistry, 254(10), 4027-4032.

-

Ruiz-Perez, F., & Nataro, J. P. (2014). Bacterial serine proteases secreted by the autotransporter pathway: Classification, specificity, and role in virulence. Cellular and Molecular Life Sciences. Retrieved from

-

Patel, G. K., et al. (2004).[1] Identification and Molecular Characterization of EatA, an Autotransporter Protein of Enterotoxigenic Escherichia coli.[2] Infection and Immunity. Retrieved from

-

Sigma-Aldrich. (n.d.). N-Succinyl-Gly-Gly-Phe-p-nitroanilide and related substrates. Retrieved from

Sources

Technical Guide: Suc-Phe-Leu-Phe-pNA Chromogenic Properties & p-Nitroaniline Release

Executive Summary

Suc-Phe-Leu-Phe-pNA (N-Succinyl-L-phenylalanyl-L-leucyl-L-phenylalanine-4-nitroanilide) is a highly specific, synthetic chromogenic substrate used to quantify the activity of chymotrypsin-like serine proteases, particularly Chymotrypsin and Cathepsin G .

Unlike generic protein substrates (e.g., casein), this tripeptide provides a defined cleavage site, allowing for precise kinetic characterization (

This guide details the physicochemical mechanism, validated solubilization protocols, and a self-validating assay workflow designed to minimize common experimental errors such as compound precipitation and spontaneous hydrolysis.

Chemical Basis & Mechanism

Structural Logic

The substrate consists of three distinct functional modules:

-

N-Terminal Cap (Succinyl): Blocks the N-terminus to prevent degradation by aminopeptidases and enhances solubility slightly.

-

Peptide Recognition Sequence (Phe-Leu-Phe): A hydrophobic tripeptide motif specifically designed to fit the S1-S2-S3 specificity pockets of Chymotrypsin and Cathepsin G. The C-terminal Phenylalanine (Phe) occupies the S1 pocket, directing cleavage to the amide bond immediately following it.

-

Chromogenic Reporter (pNA): The para-nitroanilide group attached via an amide bond to the C-terminal Phe.

The Reaction Mechanism

The enzyme catalyzes the hydrolysis of the amide bond between the C-terminal Phenylalanine and the p-nitroaniline moiety.

Graphviz Diagram 1: Reaction Mechanism

Caption: The proteolytic hydrolysis pathway. The enzyme targets the amide bond, releasing free pNA which exhibits high absorbance at 405 nm.[2]

Chromogenic Physics (The "Yellow" Shift)

Intact this compound absorbs light primarily in the UV range (

-

Detection Wavelength: 405 nm (Standard) to 410 nm.

-

Extinction Coefficient (

): -

pH Dependency: Free pNA exists in equilibrium between a protonated (colorless) and unprotonated (yellow) form.

-

Acidic pH (< 4.0): Protonated, low absorbance at 405 nm.

-

Neutral/Basic pH (> 7.0): Unprotonated, maximal absorbance.

-

Implication: If performing assays for acidic proteases (e.g., Cathepsins at pH 5.5), you must terminate the reaction with a basic stop solution (e.g., NaOH or Tris) to fully visualize the signal.

-

Assay Development & Optimization

Solubility: The "DMSO First" Rule

The Phe-Leu-Phe sequence is highly hydrophobic. Direct addition of aqueous buffer to the lyophilized powder will result in micelle formation or precipitation, leading to erratic data.

Protocol:

-

Solvent: Dissolve powder in 100% DMSO (Dimethyl Sulfoxide) or DMF.

-

Stock Concentration: Prepare a 10–20 mM stock solution.

-

Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles.

-

Working Solution: Dilute the DMSO stock into the aqueous assay buffer only immediately before use. Keep final DMSO concentration < 5% to avoid enzyme inhibition.

Buffer Selection

-

Chymotrypsin: 50 mM Tris-HCl or HEPES, pH 7.8, 10 mM CaCl

. -

Cathepsin G: 50 mM HEPES or Phosphate Buffer, pH 7.4, 150 mM NaCl.

Standard Operating Procedure (SOP)

This protocol utilizes a Self-Validating System by including a "No-Enzyme Control" (NEC) to account for spontaneous hydrolysis.

Graphviz Diagram 2: Experimental Workflow

Caption: Step-by-step workflow ensuring background subtraction and linearity checks.

Step-by-Step Protocol

-

Preparation:

-

Thaw 20 mM this compound DMSO stock.

-

Prepare Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.8, 10 mM CaCl

). -

Prepare Enzyme Solution (keep on ice).

-

-

pNA Standard Curve (Mandatory for Absolute Quantification):

-

Prepare serial dilutions of pure p-Nitroaniline (0, 10, 20, 50, 100 µM) in Assay Buffer.

-

Read Absorbance at 405 nm to calculate the specific conversion factor (slope).

-

-

Reaction Setup (96-well plate):

-

Test Wells: 90 µL Enzyme Solution.

-

Blank Wells (NEC): 90 µL Assay Buffer (No Enzyme).

-

-

Initiation:

-

Add 10 µL of Substrate Working Solution (e.g., 1 mM) to all wells.[3]

-

Final Concentration: 100 µM Substrate.

-

-

Measurement:

Data Analysis & Kinetics

Calculating Activity

Do not rely solely on raw Absorbance. Convert to concentration using the Beer-Lambert Law or your Standard Curve.[2]

Formula:

| Variable | Description | Typical Value |

| Slope of the linear portion of the curve (Test - Blank) | Experimental | |

| Total reaction volume | 0.1 mL (100 µL) | |

| Extinction Coefficient of pNA | ~9.6 | |

| Pathlength | 0.3 - 0.5 cm (for 100 µL in 96-well) | |

| Volume of enzyme added | 0.01 - 0.05 mL |

Kinetic Parameters ( , )

To determine enzyme affinity:

-

Run the assay with varying substrate concentrations (e.g., 10 µM to 500 µM).

-

Plot Initial Velocity (

) vs. Substrate Concentration ( -

Fit to the Michaelis-Menten equation.

-

Note: this compound often displays a lower

(higher affinity) for Cathepsin G compared to the shorter Suc-Ala-Ala-Pro-Phe-pNA.

-

Troubleshooting & Interference

| Issue | Probable Cause | Corrective Action |

| Precipitation / Cloudiness | Substrate insolubility in aqueous buffer. | Ensure DMSO stock is used.[3] Dilute substrate into buffer during the assay setup, not hours before. |

| High Background (Blank) | Spontaneous hydrolysis or old substrate. | pH > 8.5 accelerates spontaneous hydrolysis. Use fresh stock. Check pH. |

| No Signal | Acidic pH masking pNA color. | If assay pH < 6.0, stop reaction with 100 µL 1M Tris (pH 9) before reading. |

| Non-Linear Kinetics | Substrate depletion or Enzyme instability. | Use the first 2-3 minutes (initial rate). Dilute enzyme further.[3] |

References

-

Erlanger, B. F., Kokowsky, N., & Cohen, W. (1961). The preparation and properties of two new chromogenic substrates of trypsin. Archives of Biochemistry and Biophysics, 95(2), 271-278. (Foundational work on pNA substrates). Link

-

Sigma-Aldrich (Merck). (n.d.). Product Information: N-Succinyl-L-phenylalanyl-L-leucyl-L-phenylalanine 4-nitroanilide. (Standard physicochemical specifications). Link

-

Biomatik. (2020). Peptide Solubility Guidelines. (Protocol for hydrophobic peptide solubilization).[5][6] Link

-

BenchChem. (2025).[1][2][3] Spectrophotometric Measurement of p-Nitroaniline Release. (General pNA assay protocols). Link

Sources

Application of Suc-Phe-Leu-Phe-pNA in SPATE autotransporter research

Executive Summary

The Serine Protease Autotransporters of Enterobacteriaceae (SPATEs) represent a critical superfamily of virulence factors secreted by pathogenic Escherichia coli and Shigella species.[1] Understanding their enzymatic kinetics is pivotal for dissecting their role in pathogenesis—specifically their ability to cleave cytoskeletal elements like spectrin and fodrin.

This guide details the application of the chromogenic substrate Suc-Phe-Leu-Phe-pNA (Succinyl-Phenylalanine-Leucine-Phenylalanine-p-nitroanilide) for the quantitative analysis of Class A SPATEs (e.g., EspC, Pet, Sat, SepA). Unlike generic protease substrates, this compound mimics the hydrophobic motifs found in native cytoskeletal targets, offering a high-fidelity model for in vitro kinetic studies and inhibitor screening.

The Molecular Mechanism

Substrate Specificity & The Hydrophobic Pocket

SPATEs are classified into two phylogenetic groups: Class A (cytotoxic) and Class B (mucinases). This compound is the gold-standard substrate for Class A SPATEs .

-

The Enzyme: Class A SPATEs (e.g., EspC from EPEC, Pet from EAEC) possess a chymotrypsin-like catalytic triad (His-Asp-Ser).

-

The Substrate: The sequence Phe-Leu-Phe (FLF) targets the S1 hydrophobic binding pocket of the protease.

-

The Reaction: The protease cleaves the amide bond between the C-terminal Phenylalanine and the p-nitroaniline (pNA) group. This release transforms the solution from colorless to yellow, quantifiable at 405 nm.[2][3]

Mechanism of Action Diagram

The following diagram illustrates the catalytic attack of the SPATE passenger domain on the synthetic substrate.

Figure 1: Catalytic pathway of SPATE-mediated hydrolysis of this compound.

Target Specificity: Class A vs. Class B

It is critical to select the correct substrate for your specific SPATE target. This compound is not universal.

| Feature | Class A SPATEs | Class B SPATEs |

| Representative Enzymes | EspC (EPEC), Pet (EAEC), Sat (UPEC), SepA (Shigella) | Pic (EAEC/Shigella), Tsh (APEC), Vat (APEC) |

| Primary Biological Target | Intracellular cytoskeleton (Spectrin, Fodrin) | Extracellular glycoproteins (Mucin, Coagulation Factor V) |

| Suc-FLF-pNA Activity | High / Preferred | Low / Negligible |

| Preferred Substrate | Hydrophobic residues (Phe, Leu) | Basic/Polar residues or Mucin |

Expert Insight: If you are studying Pic (Class B), Suc-FLF-pNA will yield poor signals. Use gelatin or mucin-based zymography instead. For EspC or Pet , Suc-FLF-pNA is the industry standard for kinetic profiling.

Experimental Workflow: The Kinetic Assay

Reagents & Preparation

-

Assay Buffer: PBS (pH 7.2) or 50 mM Tris-HCl (pH 7.5).

-

Note: SPATEs are serine proteases and do not strictly require divalent cations (

/

-

-

Substrate Stock (100x): Dissolve this compound in 100% DMSO to a concentration of 20 mM .

-

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent spontaneous hydrolysis.

-

-

Enzyme: Purified passenger domain of the SPATE (typically 2–10 µg/mL final concentration).

-

Inhibitor Control: PMSF (Phenylmethylsulfonyl fluoride), 1 mM final concentration.

Step-by-Step Protocol

-

Blanking: In a 96-well clear flat-bottom plate, add 190 µL of Assay Buffer.

-

Substrate Addition: Add 2 µL of 20 mM Suc-FLF-pNA stock (Final conc: 0.2 mM).

-

Pre-incubation: Incubate at 37°C for 5 minutes to equilibrate temperature.

-

Reaction Initiation: Add 10 µL of purified SPATE enzyme. Mix by pipetting up and down gently (avoid bubbles).

-

Negative Control: Prepare a well with Buffer + Substrate + PMSF + Enzyme (to prove serine-protease dependence).

-

Measurement: Immediately place in a microplate reader pre-heated to 37°C.

-

Kinetic Read: Measure Absorbance at 405 nm every 30 seconds for 60 minutes.

Workflow Diagram

Figure 2: Standardized workflow for high-throughput SPATE kinetic assays.

Data Analysis & Interpretation

To convert raw Absorbance (OD) to specific activity, use the Beer-Lambert Law.

The Formula

- : Slope of the linear portion of the curve.

- : Total reaction volume (e.g., 0.2 mL).

-

: Extinction coefficient of pNA at 405 nm (

- : Path length (0.6 cm for 200 µL in a standard 96-well plate).

- : Volume of enzyme added (mL).

Interpreting Results

-

Linearity: Only calculate velocity (

) from the initial linear phase (typically first 5–15 mins). -

Inhibition: The PMSF control should show <5% activity relative to the test well. If the PMSF well remains active, your sample may be contaminated with non-serine proteases or the PMSF has hydrolyzed (it is unstable in water).

-

Km Determination: To determine

, vary substrate concentration (e.g., 0.05 mM to 2.0 mM) and plot

Applications in Drug Development[2]

This compound is the primary tool for screening small molecule inhibitors against SPATE-mediated toxicity.

-

High-Throughput Screening (HTS): The assay is Z'-factor compatible.

-

Mechanism of Inhibition:

-

Competitive Inhibitors: Will increase apparent

without changing -

Irreversible Inhibitors: Will decrease

over time.

-

-

Validation: Hits from this assay should be cross-validated using natural substrates (e.g., Spectrin degradation assays via Western Blot) to confirm biological relevance.

References

-

Navarro-Garcia, F., et al. (2004). "EspC from enteropathogenic Escherichia coli produces epithelial damage by a mechanism different from that of Pet toxin."[4] Infection and Immunity.

-

Dutta, P.R., et al. (2002). "Functional Comparison of Serine Protease Autotransporters of Enterobacteriaceae." Infection and Immunity.

-

Ruiz-Perez, F., & Nataro, J.P. (2014). "Bacterial serine proteases secreted by the autotransporter pathway: classification, specificity, and role in virulence." Cellular and Molecular Life Sciences.

-

Henderson, I.R., et al. (2004). "Type V protein secretion pathway: the autotransporter story." Microbiology and Molecular Biology Reviews.

-

BenchChem. (2025).[2][3][5] "The Theoretical Cornerstone of Enzyme Activity Measurement: A Technical Guide to p-Nitroaniline Release Assays."

Sources

- 1. Serine Protease Autotransporters of the Enterobacteriaceae (SPATEs): Out and About and Chopping It Up - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The serine protease motif of EspC from enteropathogenic Escherichia coli produces epithelial damage by a mechanism different from that of Pet toxin from enteroaggregative E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Stability of Suc-Phe-Leu-Phe-pNA lyophilized powder in storage

Executive Summary

Suc-Phe-Leu-Phe-pNA (N-Succinyl-L-phenylalanyl-L-leucyl-L-phenylalanine 4-nitroanilide) is a specialized chromogenic substrate primarily utilized to assay chymotrypsin-like serine proteases, including Cathepsin G , Chymase , and bacterial autotransporters like EatA .

The stability of this compound is governed by the susceptibility of the amide bond between the C-terminal Phenylalanine and the p-nitroaniline (pNA) reporter group. While the lyophilized powder is thermodynamically stable, it is chemically fragile upon exposure to moisture or light. This guide details the degradation mechanisms, optimal storage protocols, and a self-validating Quality Control (QC) workflow to ensure assay reproducibility.

Part 1: Molecular Architecture & Degradation Mechanisms

To preserve this compound, one must understand its failure modes. The molecule consists of a hydrophobic tripeptide cap (Suc-Phe-Leu-Phe) linked to a chromophore (pNA).

The Degradation Pathway

The primary degradation mechanism is spontaneous non-enzymatic hydrolysis . In the presence of water and elevated temperature, the amide bond linking the peptide to the pNA group breaks. This releases free p-nitroaniline, which is yellow.[1]

-

Consequence: High background absorbance (

) in the assay blank, reducing the dynamic range and sensitivity of the enzyme assay. -

Secondary Failure: Hygroscopic clumping, leading to weighing errors and inconsistent substrate concentration.

DOT Diagram: Degradation Logic

The following diagram illustrates the chemical causality of storage failure.

Figure 1: Mechanism of spontaneous hydrolysis driven by environmental factors.

Part 2: Critical Storage Parameters

The following parameters are non-negotiable for maintaining the integrity of the lyophilized powder over long periods (6–12 months).

Temperature & Humidity Control

| Parameter | Optimal Condition | Acceptable Range | Critical Failure Limit |

| Temperature | -20°C | -15°C to -25°C | > +4°C (Long-term) |

| Humidity | Desiccated (<10% RH) | Sealed with Silica Gel | Ambient Humidity |

| Light | Dark (Amber Vial) | Foil-wrapped | Direct UV/Fluorescent |

The "Equilibration Rule" (Crucial)

Never open a cold vial of peptide directly in room air.

-

Mechanism: Cold glass surfaces act as condensers. Opening a -20°C vial at 25°C causes immediate condensation of atmospheric moisture onto the hygroscopic powder.

-

Protocol: Allow the vial to warm to room temperature (approx. 30–60 minutes) inside a desiccator before breaking the seal.

Solvent Compatibility for Reconstitution

Once dissolved, stability drops drastically.

-

Recommended: DMSO (Dimethyl Sulfoxide) . The peptide is highly soluble, and DMSO prevents hydrolysis better than aqueous buffers.

-

Avoid: Ethanol or Methanol for long-term stock (nucleophilic attack is possible).

-

Shelf Life:

Part 3: Quality Control & Self-Validation Protocol

As a scientist, you should not assume the substrate is active based solely on the label. Use this self-validating workflow before running valuable enzyme assays.

The "Zero-Enzyme" Validation

This protocol determines if your substrate has degraded during storage.

Materials:

-

Spectrophotometer (405 nm)[5]

-

Assay Buffer (e.g., 100 mM HEPES, pH 7.5)

-

Substrate Stock (dissolved in DMSO)

Step-by-Step Protocol:

-

Visual Check: Inspect the powder. It should be white to off-white. If it is bright yellow or caked into a hard glass, discard it.

-

Baseline Measurement:

-

Pipette 980 µL of Assay Buffer into a cuvette.

-

Add 20 µL of Substrate Stock (final conc. e.g., 100–500 µM).

-

Mix by inversion (do not vortex violently).

-

Immediately read Absorbance at 405 nm (

).

-

-

Validation Criteria:

- : Pass. Substrate is intact.

- : Warning. High background. Subtract blank carefully, but sensitivity is compromised.

- : Fail. Significant spontaneous hydrolysis has occurred. Re-order substrate.

DOT Diagram: QC Decision Tree

Figure 2: Decision tree for validating substrate integrity before use.

Part 4: Troubleshooting Common Issues

| Symptom | Probable Cause | Corrective Action |

| Yellow Powder | Moisture ingress during storage or loose cap. | Discard. Ensure new vials are stored with desiccant. |

| Precipitation in Assay | Substrate concentration too high; "salting out" in buffer. | Dilute stock further. Ensure DMSO concentration in final assay is <5%. |

| Non-Linear Rates | Substrate depletion or product inhibition. | Check |

| No Activity (Known Enzyme) | Oxidized enzyme or wrong pH. | This compound is specific. Verify pH is 7.5–8.0 (Chymotrypsin/Cathepsin G). |

References

-

Bachem. (n.d.). This compound Product Datasheet. Retrieved from

-

Sigma-Aldrich. (n.d.). N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide (Related Substrate Storage Protocols). Retrieved from

-

Patel, K., et al. (2004). EatA, an Immunogenic Protective Antigen of Enterotoxigenic Escherichia coli, Degrades Intestinal Mucin. Infection and Immunity. (Demonstrates this compound specificity for EatA/Cathepsin G). Retrieved from

-

Harrach, T., et al. (1995). Isolation and partial characterization of basic proteinases from stem bromelain. Journal of Protein Chemistry. (Usage of Suc-FLF-pNA for bromelain characterization). Retrieved from

Sources

- 1. N-Succinyl-L-phenylalanine-p-nitroanilide | Krackeler Scientific, Inc. [krackeler.com]

- 2. mdpi-res.com [mdpi-res.com]

- 3. researchgate.net [researchgate.net]

- 4. Suc-Gly-Phe-Gly-pNA Suc-GFG-pNA CAS号:165174-57-2-UDP糖丨MOF丨金属有机框架丨聚集诱导发光丨荧光标记推荐西安齐岳生物 [qiyuebio.com]

- 5. CN102718834A - 人å ç«ç³»ç»æ¯æ§èç½é¢ç²é ¶hç¹å¼æ§æå¶åãå¶å¤æ¹æ³åç¨é - Google Patents [patents.google.com]

Methodological & Application

Application Note: A Comprehensive Protocol for Measuring Chymotrypsin Activity Using the Chromogenic Substrate Suc-Phe-Leu-Phe-pNA

An Application Guide for the Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed protocol for the determination of chymotrypsin activity using the specific chromogenic substrate N-Succinyl-L-Phenylalanyl-L-Leucyl-L-Phenylalanine-p-nitroanilide (Suc-Phe-Leu-Phe-pNA). Chymotrypsin, a key serine protease, plays a critical role in digestion and is implicated in various pathological processes, making it a significant target for drug discovery.[1] The assay described herein is a robust, continuous kinetic method based on the enzymatic cleavage of this compound, which releases the chromophore p-nitroaniline (pNA). The rate of pNA release, measured by the increase in absorbance at 405 nm, is directly proportional to the chymotrypsin activity.[1][2][3] We present methodologies for both quantifying enzyme activity and screening for potential inhibitors, complete with insights into the biochemical principles, data analysis, and troubleshooting.

Introduction to Chymotrypsin and the Assay Principle

Chymotrypsin is a digestive enzyme synthesized in the pancreas as an inactive zymogen, chymotrypsinogen.[4][5] Following activation by trypsin in the small intestine, chymotrypsin functions as an endopeptidase, an enzyme that cleaves peptide bonds within a protein chain.[5][6] Its specificity is directed towards peptide bonds on the carboxyl side of large, hydrophobic amino acid residues, such as tyrosine, tryptophan, and phenylalanine.[4][6][7] This specificity is conferred by a hydrophobic pocket (the S1 position) in the enzyme's active site, which favorably accommodates these aromatic side chains.[4][6]

The activity of chymotrypsin is driven by a "ping-pong" catalytic mechanism, also known as covalent hydrolysis, which involves a catalytic triad of three amino acid residues in the active site: Serine-195, Histidine-57, and Aspartate-102.[4][6][8][9] This triad works in concert to enable a nucleophilic attack by the Serine-195 residue on the carbonyl carbon of the target peptide bond, leading to the formation of a covalent acyl-enzyme intermediate.[8][9]

The assay protocol leverages this catalytic activity by using a synthetic peptide, this compound, which mimics a natural substrate. Chymotrypsin cleaves the amide bond between the C-terminal Phenylalanine and the p-nitroaniline (pNA) molecule. The release of the yellow-colored pNA results in a measurable increase in light absorbance at 405-410 nm.[1][2] This colorimetric readout provides a simple and continuous method for monitoring enzyme kinetics.[3] Key applications for this assay include the precise measurement of enzyme activity, high-throughput screening for chymotrypsin inhibitors, and the characterization of novel drug candidates.[1][10]

Enzymatic Reaction Visualization

The diagram below illustrates the fundamental reaction catalyzed by chymotrypsin in this assay.

Caption: General workflow for the chymotrypsin kinetic assay.

Data Analysis and Calculations

Calculation of Enzyme Activity

-

Calculate the Reaction Rate: For each well, plot absorbance (A₄₀₅) versus time (minutes). Determine the slope (ΔA/min) from the initial linear portion of the curve. [1]Subtract the slope of the "Blank" well from the slopes of all other wells to correct for background absorbance changes.

-

Calculate Activity (Units/mL): Use the Beer-Lambert law to convert the rate of absorbance change into enzymatic activity.

Activity (µmol/min/mL) = (ΔA/min) * (Reaction Volume (mL)) / (ε * Path Length (cm)) * (Enzyme Volume (mL))

Where:

-

ΔA/min is the rate of absorbance change from step 1.

-

ε (Molar Extinction Coefficient) for p-nitroaniline is 8,800 M⁻¹cm⁻¹. [11] * Path Length is specific to the microplate and volume used. It must be determined or provided by the manufacturer. For many 96-well plates with a 100 µL volume, it is approximately 0.28 cm.

-

Reaction Volume is the total volume in the well (e.g., 0.1 mL).

-

Enzyme Volume is the volume of the working enzyme solution added to the well (e.g., 0.025 mL).

-

-

Define Enzyme Unit: One unit (U) of chymotrypsin activity is defined as the amount of enzyme that hydrolyzes 1.0 µmole of the substrate per minute at 37°C and pH 8.0. [1]4. Calculate Specific Activity: To determine the purity or quality of the enzyme preparation, calculate the specific activity.

Specific Activity (U/mg) = Activity (U/mL) / [Enzyme Concentration (mg/mL)] [1]

Calculation of Inhibition and IC₅₀

-

Calculate Percent Inhibition:

-

Determine the reaction rate (V) for each inhibitor concentration as described above.

-

Use the following formula: % Inhibition = (1 - (V_inhibitor / V_no_inhibitor)) * 100 [12] * Where V_inhibitor is the rate with the inhibitor and V_no_inhibitor is the rate of the control with no inhibitor.

-

-

Determine IC₅₀ Value:

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data using a non-linear regression model (e.g., sigmoidal dose-response with a variable slope) to calculate the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%. [12]

-

Sample Data Presentation

| Parameter | Description | Example Value |

| ΔA/min (Sample) | Rate of absorbance change for the enzyme reaction. | 0.050 |

| ΔA/min (Blank) | Rate of absorbance change for the no-enzyme control. | 0.002 |

| Corrected ΔA/min | ΔA/min (Sample) - ΔA/min (Blank). | 0.048 |

| Path Length | Light path length in the microplate well. | 0.28 cm |

| Enzyme Activity | Calculated activity in Units/mL. | 0.055 U/mL |

| Enzyme Concentration | Concentration of protein in the working solution. | 0.002 mg/mL |

| Specific Activity | Purity of the enzyme preparation. | 27.5 U/mg |

Trustworthiness: Troubleshooting and Field-Proven Insights

A robust protocol is self-validating. Below are common issues and the scientific reasoning behind their solutions.

-

Issue: High Background Absorbance in Blank Wells.

-

Cause: This may indicate spontaneous hydrolysis of the substrate or contamination of the Assay Buffer or substrate solution.

-

Solution: Prepare fresh Assay Buffer. Ensure the Working Substrate Solution is made immediately before use, as pNA substrates can slowly hydrolyze in aqueous solutions over time.

-

-

Issue: Reaction Rate is Not Linear (curves off quickly).

-

Cause 1: Substrate Depletion. If the enzyme concentration is too high, the substrate is consumed too rapidly for an accurate measurement of the initial velocity.

-

Solution 1: Reduce the concentration of the Working Chymotrypsin Solution. The change in absorbance should be linear for at least the first 10 minutes. [1][13] * Cause 2: Enzyme Instability. The enzyme may be losing activity during the assay at 37°C.

-

Solution 2: Ensure the Assay Buffer contains an adequate concentration of CaCl₂ (10-20 mM) to maintain enzyme stability. [14]

-

-

Issue: Low or No Enzyme Activity.

-

Cause: The enzyme may have degraded due to improper storage or handling.

-

Solution: Use a fresh aliquot of enzyme from -80°C storage. Always prepare the working enzyme dilution on ice and use it immediately. Confirm that the stock enzyme was stored in an acidic buffer (e.g., 1 mM HCl) to prevent autolysis. [14]

-

-

Issue: Precipitate Forms Upon Adding Substrate to Buffer.

-

Cause: The substrate, dissolved in DMSO, is crashing out of solution when added to the aqueous Assay Buffer. This can happen if the final DMSO concentration is too low to maintain solubility.

-

Solution: Ensure the Working Substrate Solution is prepared by adding the DMSO stock to the buffer (not the other way around) with vigorous mixing. If the problem persists, a slightly higher final concentration of DMSO in the assay (e.g., 2-5%) may be required, but be sure to run controls to confirm the solvent does not affect enzyme activity.

-

References

-

CoaChrom. (n.d.). Chymotrypsin Measurement Principle Reagents Sample Method. CoaChrom Diagnostica. Retrieved from [Link]

-

Koivunen, E., Ristimäki, A., Itkonen, O., & Stenman, U. H. (1989). Detection of trypsin- and chymotrypsin-like proteases using p-nitroanilide substrates after sodium dodecyl sulphate polyacrylamide gel electrophoresis. PubMed. Retrieved from [Link]

-

eGyanKosh. (n.d.). BSc Chemistry. Retrieved from [Link]

-

Ikehata, H., & Utiyama, H. (1980). Kinetic study of alpha-chymotrypsin catalysis with regard to the interaction between the specificity-determining site and the aromatic side chain of substrates. PubMed. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, February 12). 7.2: Chymotrypsin. Retrieved from [Link]

-

Diva-Portal.org. (n.d.). A study of the enzymatic activity of chymotrypsin when diffused through an inhibitor-barrier. Retrieved from [Link]

-

LibreTexts Chemistry. (2025, January 20). 10.3: Chymotrypsin- A Case Study. Retrieved from [Link]

-

Assay Genie. (n.d.). Chymotrypsin Activity Assay Kit (Fluorometric). Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Protocol for enzyme assays. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Investigations of the Chymotrypsin-catalyzed Hydrolysis of Specific Substrates. Retrieved from [Link]

-

ChromogenicSubstrates.com. (n.d.). Determination of chymotrypsin activity with Chromogenic Substrate S-2586. Retrieved from [Link]

-

ResearchGate. (2014, December 7). What are the best ways to increase accuracy for calculating Chymotrypsin enzyme activity? what are the usual practical errors? ResearchGate. Retrieved from [Link]

-

ResearchGate. (2014, September 28). Can anyone assist with enzyme activity determination in Lab? ResearchGate. Retrieved from [Link]

-

Open Library Publishing Platform. (n.d.). The Catalytic Mechanism of Chymotrypsin & Measuring Activity. Retrieved from [Link]

-

Western Oregon University. (n.d.). Chapter 7: Catalytic Mechanisms of Enzymes. Retrieved from [Link]

-

Study.com. (n.d.). Chymotrypsin Overview, Mechanism & Structure. Retrieved from [Link]

-

Food and Agriculture Organization of the United Nations. (n.d.). SERINE PROTEASE WITH CHYMOTRYPSIN SPECIFICITY FROM NOCARDIOPSIS PRASINA EXPRESSED IN BACILLUS LICHENIFORMIS. Retrieved from [Link]

-

University of Illinois. (2023, May 29). SOP: Enzyme Assays: pNA. Soils Lab. Retrieved from [Link]

-

ResearchGate. (n.d.). 23 questions with answers in CHYMOTRYPSIN. Science topic. Retrieved from [Link]

-

Baustert, J. H., Wolfbeis, O. S., Moser, R., & Koller, E. (1988). Fluorometric continuous kinetic assay of alpha-chymotrypsin using new protease substrates possessing long-wave excitation and emission maxima. Analytical Biochemistry, 171(2), 393-397. Retrieved from [Link]

-

GenicBio. (n.d.). Suc-Ala-Leu-Pro-Phe-pNA peptide. Retrieved from [Link]

-

Wiebke, M., et al. (2020). High pressures increase α-chymotrypsin enzyme activity under perchlorate stress. Communications Biology, 3(1), 551. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. coachrom.com [coachrom.com]

- 3. Trypsin Activity Assay Kit (Colorimetric) (ab102531/K771-100) | アブカム [abcam.co.jp]

- 4. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. study.com [study.com]

- 8. The Catalytic Mechanism of Chymotrypsin & Measuring Activity – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]

- 9. cdn.wou.edu [cdn.wou.edu]

- 10. chemimpex.com [chemimpex.com]

- 11. High pressures increase α-chymotrypsin enzyme activity under perchlorate stress - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

Application Note: Preparation and Handling of 20 mM Suc-Phe-Leu-Phe-pNA Stock Solution

Abstract & Scientific Context

The tripeptide substrate Suc-Phe-Leu-Phe-pNA (N-Succinyl-L-phenylalanyl-L-leucyl-L-phenylalanine-p-nitroanilide) is a highly specific chromogenic substrate utilized primarily for the kinetic characterization of chymotrypsin-like serine proteases, including Cathepsin G and Chymotrypsin .

The hydrophobic nature of the Phe-Leu-Phe sequence, combined with the succinyl N-terminal blocking group, mimics the cleavage site preference of these enzymes. Upon enzymatic hydrolysis, the p-nitroanilide (pNA) moiety is released, resulting in a colorimetric shift measurable at 405–410 nm .

This guide details the preparation of a 20 mM stock solution in Dimethyl Sulfoxide (DMSO). This concentration is chosen to allow for substantial dilution (typically 100-fold or greater) into aqueous assay buffers, minimizing solvent interference while maintaining saturating substrate conditions (

Physicochemical Properties & Solvent Selection[1]

Understanding the "why" behind the protocol is essential for reproducibility.

| Property | Specification | Scientific Rationale |

| Chemical Structure | This compound | Hydrophobic core (Phe-Leu-Phe) requires organic solvent. |

| Target Concentration | 20 mM | High enough to allow |